(E)-3-(furan-2-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide
CAS No.: 1251711-28-0
Cat. No.: VC5921029
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251711-28-0 |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.459 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C22H23N5O2/c1-16-15-20(26-22(23-16)27-12-2-3-13-27)24-17-6-8-18(9-7-17)25-21(28)11-10-19-5-4-14-29-19/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,28)(H,23,24,26)/b11-10+ |
| Standard InChI Key | YSOTXLHLUZWFLO-ZHACJKMWSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Furan-2-yl acrylamide moiety: The (E)-configured acrylamide group (CH₂=CH–C(=O)–NH–) links to a furan heterocycle, providing a planar, electron-rich system capable of π-π interactions.
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4-Aminophenyl bridge: A para-substituted aniline group connects the acrylamide to the pyrimidine core, enabling hydrogen bonding with biological targets.
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6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: The pyrimidine ring’s 2-position contains a pyrrolidine substituent, enhancing solubility, while the 6-methyl group influences steric interactions .
Physicochemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 1251711-28-0 |
| Molecular Formula | C₂₂H₂₃N₅O₂ |
| Molecular Weight | 389.459 g/mol |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
| InChI Key | YSOTXLHLUZWFLO-ZHACJKMWSA-N |
The compound’s solubility remains uncharacterized, but its logP value (estimated at 3.1 via XLogP3) suggests moderate lipophilicity. The pyrrolidine substituent likely improves aqueous solubility compared to unsubstituted analogs .
Synthesis and Structural Optimization
Synthetic Routes
While the exact synthesis of this compound is undisclosed, analogous acrylamide-pyrimidine derivatives typically employ:
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Suzuki-Miyaura Coupling: To construct the pyrimidine-aryl amine linkage .
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Acrylamide Formation: Via condensation of furan-2-carbaldehyde with an aniline-containing pyrimidine intermediate using EDCl/HOBt coupling reagents.
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Pyrrolidine Substitution: Introduced through nucleophilic aromatic substitution at the pyrimidine’s 2-position .
Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, with purification by column chromatography.
Structural Analogues and SAR
Key structure-activity relationship (SAR) insights from related compounds include:
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Acrylamide Geometry: The (E)-isomer enhances binding to EGFR’s Cys797 residue compared to (Z)-forms .
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Pyrrolidine vs. Piperidine: Pyrrolidine improves selectivity for EGFR T790M/L858R mutants over wild-type EGFR (22-fold in compound 12 ).
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Furan vs. Other Heterocycles: Furan’s electron-rich nature may stabilize charge-transfer interactions in the ATP-binding pocket.
Biological Activity and Mechanism
EGFR Inhibition
Though direct data are lacking, the compound’s design mirrors third-generation EGFR inhibitors like osimertinib and WZ4002 . These agents covalently bind Cys797 via their acrylamide warhead, inhibiting kinase activity in EGFR L858R/T790M mutants . Molecular modeling predicts:
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Hydrogen Bonding: The pyrimidine’s N1 atom interacts with Met793 .
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Covalent Binding: The acrylamide’s β-carbon forms a Michael adduct with Cys797 .
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Pyrrolidine Positioning: Occupies the hydrophobic back pocket, conferring mutant selectivity .
Antiproliferative Effects
In vitro studies on analogs show:
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Cell Cycle Arrest: G2/M phase blockade in H1975 (NSCLC) cells at 0.25 μM .
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Apoptosis Induction: Caspase-3 activation and PARP cleavage in dose-dependent manners .
Pharmacological Applications
Targeted Cancer Therapy
The compound’s profile suggests potential in treating EGFR-mutant NSCLC, particularly for tumors resistant to first-generation TKIs (e.g., gefitinib) . Preclinical analogs demonstrate:
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Tumor Growth Inhibition (TGI): Up to 94.3% in xenograft models .
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Blood-Brain Barrier Penetration: Enhanced by the pyrrolidine group’s basicity .
Overcoming Resistance
Resistance mutations (e.g., C797S) render covalent inhibitors ineffective. Non-covalent analogs with fluorinated aryl groups (e.g., compound 4b) show promise, suggesting future optimization routes for this compound .
Research Gaps and Future Directions
Unresolved Questions
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Kinase Selectivity: Off-target effects on HER2, ALK, or ROS1 remain unstudied.
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Metabolic Stability: CYP-mediated oxidation of the furan ring could limit bioavailability.
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In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles are unknown.
Optimization Strategies
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